(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a pyridine ring substituted with a methyl group at the 3-position and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. For instance, a continuous flow setup can be used to produce 2-methylpyridines by passing starting materials through a column packed with Raney® nickel using a low boiling point alcohol like 1-propanol at high temperature . This method is advantageous due to its shorter reaction times, increased safety, and reduced waste.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts . This method is efficient and yields the desired product in good quantities, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using catalysts such as Raney® nickel.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, POCl3, and PCl5. The reaction conditions often involve moderate temperatures and the use of solvents like toluene and ethyl acetate .
Major Products Formed
The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid has several scientific research applications:
Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes and receptors.
Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-amino-3-methylpyridine: This compound is structurally similar but lacks the propanoic acid moiety.
2-amino-4-methylpyridine: Another similar compound with a methyl group at the 4-position instead of the 3-position.
2-chloro-3-amino-4-methylpyridine: This compound features a chlorine atom at the 2-position and is used as an intermediate in pharmaceutical synthesis.
Uniqueness
(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an amino group and a propanoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)/t7-/m0/s1 |
InChI Key |
OHRRKEYAYSAHJG-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(N=CC=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.